molecular formula C10H9N3O B2631408 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile CAS No. 2034512-70-2

1-(pyridine-2-carbonyl)azetidine-3-carbonitrile

Cat. No.: B2631408
CAS No.: 2034512-70-2
M. Wt: 187.202
InChI Key: GWCJUFBTLATZPU-UHFFFAOYSA-N
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Description

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The pyridine ring is known for its aromatic properties, while the azetidine ring is a four-membered nitrogen-containing ring that introduces strain and reactivity into the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine-2-carbonyl group. One common method involves the cyclization of a suitable precursor containing both the nitrile and amine functionalities. For example, the reaction of a nitrile with an amine in the presence of a base can lead to the formation of the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(pyridine-2-carbonyl)azetidine-3-carbonitrile involves its interaction with molecular targets in biological systems. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds or other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another azetidine derivative known for its biological activity.

    Pyridine-3-carbonitrile: A pyridine derivative with similar chemical properties.

    Spiro-azetidine derivatives: Compounds with a spirocyclic structure that includes an azetidine ring.

Uniqueness

1-(Pyridine-2-carbonyl)azetidine-3-carbonitrile is unique due to the combination of the pyridine and azetidine rings in its structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. The presence of both rings allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(pyridine-2-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-5-8-6-13(7-8)10(14)9-3-1-2-4-12-9/h1-4,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCJUFBTLATZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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